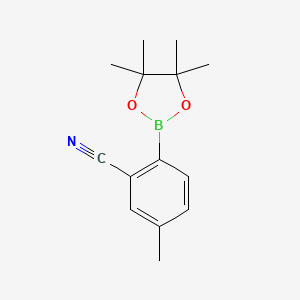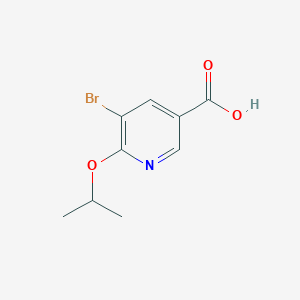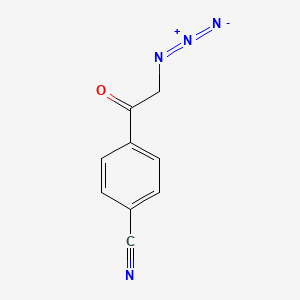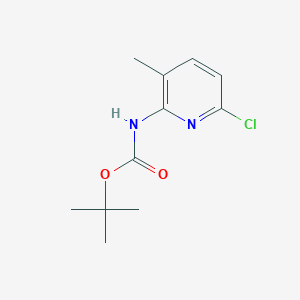
3-Amino-1lambda4-thiolan-1-one hydrochloride
Overview
Description
3-Amino-1lambda4-thiolan-1-one hydrochloride, also known as AT-125, is a chemical compound with the molecular formula C4H10ClNOS and a molecular weight of 155.65 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 1-oxidotetrahydro-3-thienylamine hydrochloride . The InChI code is 1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 155.65 .Scientific Research Applications
Corrosion Inhibition
Thiol-containing compounds, such as 3-amino-1,2,4-triazole-5-thiol, demonstrate significant effectiveness as corrosion inhibitors for carbon steel in acidic environments. Their ability to form a protective film on metal surfaces through strong adsorption highlights their potential in industrial applications to enhance material durability and longevity (Mert et al., 2011).
Biomedical Applications
Amino and sulfonate ending thiol groups play a crucial role in stabilizing gold nanoparticles (AuNPs) for biomedical applications. Their hydrophilic nature and ability to bond with metal surfaces make them suitable for drug delivery and targeted therapy, showcasing the potential of thiol-based compounds in advanced medical treatments (Venditti et al., 2022).
Surface Modification
Thiolation of surfaces, such as polyelectrolyte multilayers, through compounds like 2-iminothiolane, allows for the introduction of sulfhydryl groups, enabling further chemical reactions and modifications. This process is instrumental in creating materials with tailored surface properties for various scientific and technological applications (Madaan et al., 2015).
Fluorescent Probing
Thiol-containing compounds are central to the development of fluorescent probes for detecting biothiols. These probes offer high selectivity and sensitivity, making them invaluable tools in biological and medical research for studying cellular processes and disease mechanisms (Yang et al., 2010).
Environmental Detection
In the context of environmental science, thiol-containing compounds are utilized in the development of sensors for detecting thiophenols in water samples. Their high sensitivity and selectivity towards aromatic thiols over aliphatic thiols demonstrate their utility in monitoring and managing environmental pollutants (Khandare et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Mechanism of Action
- 3-Amino-1lambda4-thiolan-1-one hydrochloride is a competitive inhibitor of the µ-opioid receptor .
- Notably, if a patient has not taken opioids, naloxone (the active form of this compound) does not significantly affect them .
Mode of Action
Pharmacokinetics
- this compound can be administered intramuscularly (IM), subcutaneously (SubQ), nasally, or intravenously (IV) . Details on tissue distribution are not provided. The compound’s metabolism remains unspecified. Information regarding excretion is not available. The rapid onset of action and short duration suggest that multiple doses may be required .
Result of Action
Biochemical Analysis
Biochemical Properties
3-Amino-1lambda4-thiolan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as thiolases and aminotransferases, which are involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. It also impacts gene expression by altering the transcriptional activity of specific genes involved in metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by forming covalent bonds with their active sites, leading to changes in enzyme activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under normal storage conditions but may degrade under extreme conditions such as high temperature or pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on metabolic processes, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a specific dosage level leads to a significant change in cellular response. Toxicity studies have shown that high doses of this compound can lead to organ damage and other adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and thiol metabolism. This compound interacts with enzymes such as aminotransferases and thiolases, affecting metabolic flux and metabolite levels. The presence of this compound can lead to changes in the concentration of key metabolites, influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins, facilitating its movement across cell membranes and its localization within specific cellular compartments. The distribution of this compound can affect its accumulation and activity within cells .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within subcellular structures such as mitochondria or the endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
1-oxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS.ClH/c5-4-1-2-7(6)3-4;/h4H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMMMJCHVCJRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbonitrile](/img/structure/B1526013.png)








![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)


